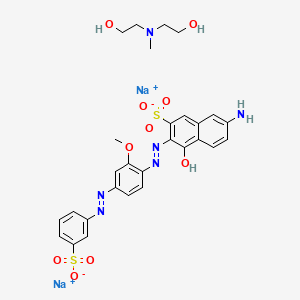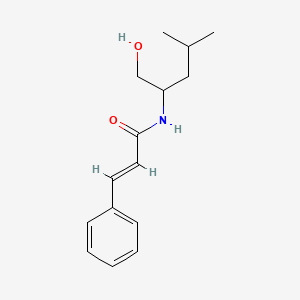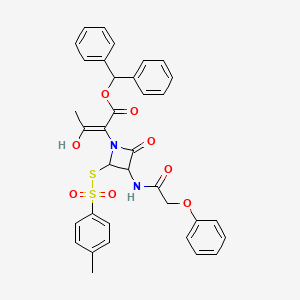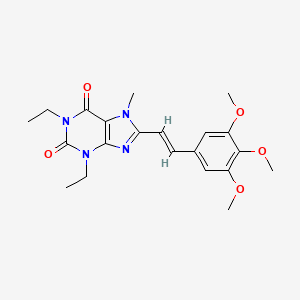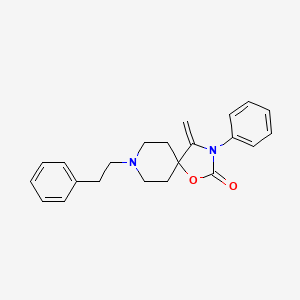
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetramethylbutyl group, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride typically involves the reaction of 1,1,3,3-tetramethylbutylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistent quality and yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages of the production process to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group allows the compound to interact with enzymes and proteins, modulating their activity. The tetramethylbutyl group enhances the compound’s stability and bioavailability, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethylbutylamine: A related compound with similar structural features but different functional groups.
2-(Dimethylamino)acetamide: Another compound with a dimethylamino group but lacking the tetramethylbutyl group.
Uniqueness
Acetamide, 2-(dimethylamino)-N-(1,1,3,3-tetramethylbutyl)-, hydrochloride is unique due to the presence of both the dimethylamino and tetramethylbutyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound with a wide range of applications in scientific research and industry.
Properties
CAS No. |
96535-33-0 |
|---|---|
Molecular Formula |
C12H27ClN2O |
Molecular Weight |
250.81 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(2,4,4-trimethylpentan-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C12H26N2O.ClH/c1-11(2,3)9-12(4,5)13-10(15)8-14(6)7;/h8-9H2,1-7H3,(H,13,15);1H |
InChI Key |
GEEXJHIBQKXGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




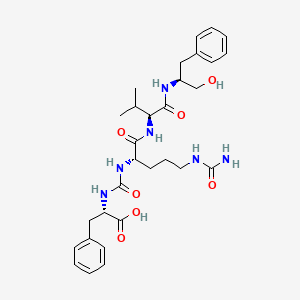
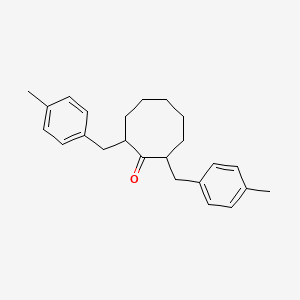


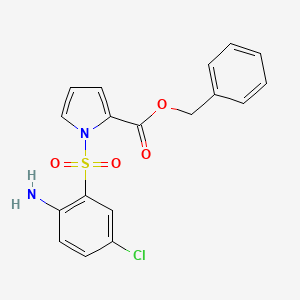

![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
